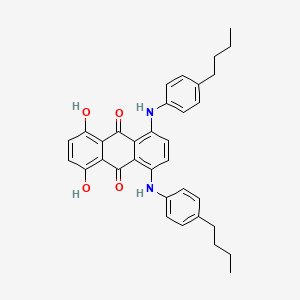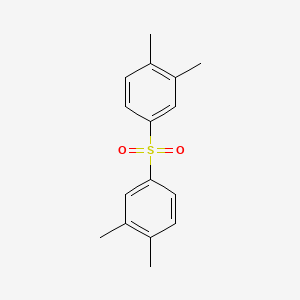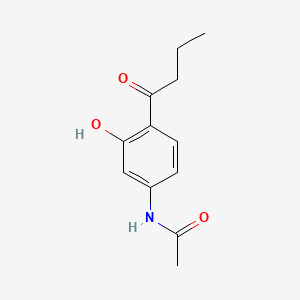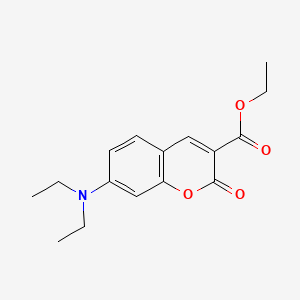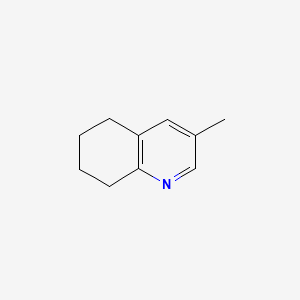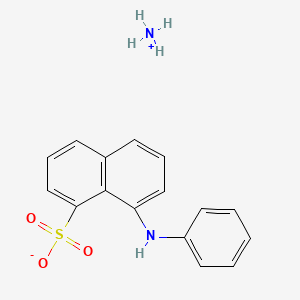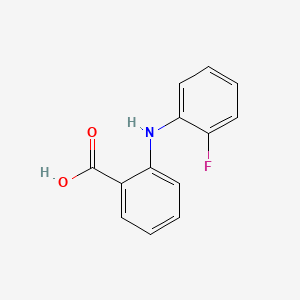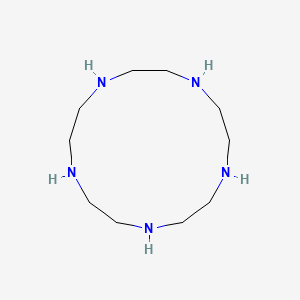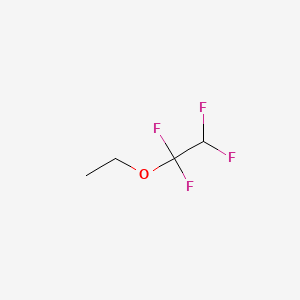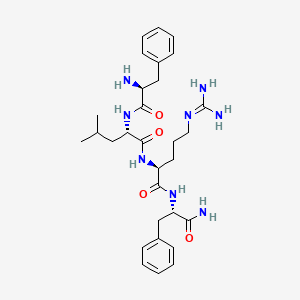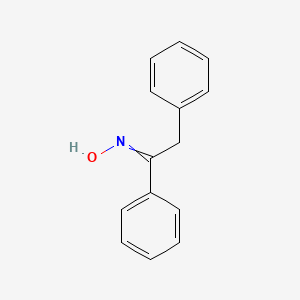
1,2-Diphenyl-1-ethanone oxime
Descripción general
Descripción
1,2-Diphenyl-1-ethanone oxime is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complex Formation with Metal Ions
1,2-Diphenyl-1-ethanone oxime has been utilized in synthesizing complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes have potential applications in medicine, industry, and biochemistry. The ligand's ability to bind with different metals can be leveraged in developing metal-based drugs, sensors, or catalysts (Numan, Issa, & Khalid, 2008).
Heterocyclic Synthesis
This compound is a precursor in the synthesis of various heterocyclic systems. These heterocycles are of significant interest due to their widespread applications in pharmaceuticals, agrochemicals, and material sciences (Singh & Singh, 2004).
Extraction of Metals
This compound has also been explored for the extraction of metals like copper from acidic solutions. Such research is valuable for refining processes and environmental remediation techniques (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Structural Analysis and Bonding Networks
This compound forms intermolecular hydrogen bonding networks, which are crucial in understanding molecular interactions and designing new molecules with desired properties. Structural studies of its derivatives reveal insights into hydrogen bonding and molecular dynamics (Alcalde et al., 2008).
Template Synthesis and Biological Activities
In template synthesis, this compound derivatives have been used to create macrocyclic complexes with potential antimicrobial, nematicidal, and pesticidal activities. These findings are significant for developing new bioactive compounds (Masih, Fahmi, & Rajkumar, 2013).
Exploration in Anticancer Research
Recent studies have focused on the derivatives of this compound for potential anticancer properties. Such research is crucial for discovering new therapeutic agents for cancer treatment (Kosmalski et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,2-diphenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-06-7 | |
| Record name | Ethanone, 1,2-diphenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-diphenylethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural transformation observed in the mass spectrometry studies of benzyl phenyl ketoxime?
A: Mass spectrometry studies utilizing isotopic labeling revealed that benzyl phenyl ketoxime undergoes a rearrangement under electron impact conditions to form a 2,3-diphenyl-2H-azirine radical ion intermediate. This rearrangement is crucial for the formation of the fragment ion with m/e 165 observed in the mass spectra of both benzyl phenyl ketoxime and 2,3-diphenyl-2H-azirine. []
Q2: How can benzyl phenyl ketoxime be utilized in the synthesis of heterocyclic compounds?
A: Benzyl phenyl ketoxime reacts with sodium hydride in propan-2-ol to generate a 1,5-dianion. This dianion can undergo cyclization reactions with various dielectrophiles, leading to the formation of a range of heterocyclic compounds. Examples include dioxazines, dioxazepines, dioxazocine, dioxazonine, and dioxazaphosphines. [, ]
Q3: Can you elaborate on the role of benzyl phenyl ketoxime in synthesizing 2,3-diphenyl-1-vinylpyrrole?
A: Research indicates that benzyl phenyl ketoxime reacts with acetylene in a KOH-DMSO system to produce 2,3-diphenyl-1-vinylpyrrole. Notably, this reaction also yields 2,3,6-triphenylpyridine as a byproduct. The presence of 2,4,5-triphenylimidazole as an indicator suggests the intermediate formation of 2,3-diphenyl-2H-azirine during this synthesis. [, , ]
Q4: What are the potential applications of 4,4'-dimethoxy-deoxybenzoin (O-methyloxime), a derivative of benzyl phenyl ketoxime?
A: 4,4'-Dimethoxy-deoxybenzoin (O-methyloxime) serves as a valuable intermediate in the synthesis of optically active 1,2-bis(4-methoxyphenyl)ethylamine (BMPE). This compound exhibits anticonvulsive activity. Furthermore, optically active BMPE demonstrates excellent properties as an optical resolution agent for carboxylic acids. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

